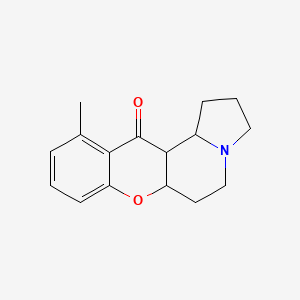
Elaeocarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elaeocarpine is an indolizidine alkaloid found in plants of the Elaeocarpus genus. These plants are known for producing a variety of bioactive compounds, including alkaloids, phenolic compounds, and flavonoids. This compound has garnered interest due to its potential pharmacological properties, including its interaction with the human delta-opioid receptor, which is of particular interest in analgesic drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Elaeocarpine involves a modular and divergent approach. The synthesis starts with commercially available materials and proceeds through a series of steps, including aldol/dehydration/oxa-Michael processes to construct the tetrahydrobenzopyran-4-one framework. A key step in the synthesis is the NbCl5-mediated intramolecular Mannich reaction, which helps build the C ring and secure both stereoisomers present in natural products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Elaeocarpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxothis compound.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxothis compound and various substituted derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Chemistry: Elaeocarpine and its derivatives are used as intermediates in the synthesis of other bioactive compounds.
Industry: This compound is used in the development of pharmaceuticals and other bioactive products.
Mechanism of Action
Elaeocarpine exerts its effects primarily through its interaction with the delta-opioid receptor. This interaction can modulate pain perception and provide analgesic effects. The compound may also interact with other molecular targets and pathways, contributing to its pharmacological properties .
Comparison with Similar Compounds
Elaeocarpine is part of a group of indolizidine alkaloids found in Elaeocarpus plants. Similar compounds include:
Isothis compound: An isomer of this compound with similar pharmacological properties.
Oxothis compound: An oxidized form of this compound.
Elaeocarpidine: Another alkaloid found in Elaeocarpus plants with distinct pharmacological activities.
This compound is unique due to its specific interaction with the delta-opioid receptor, which is not as prominent in some of the other related compounds .
Properties
CAS No. |
30891-90-8 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one |
InChI |
InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3 |
InChI Key |
DXTYYNIKCKARPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
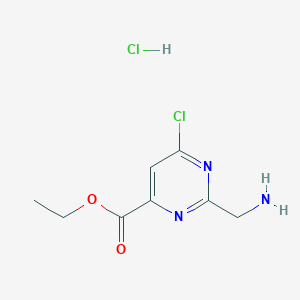
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
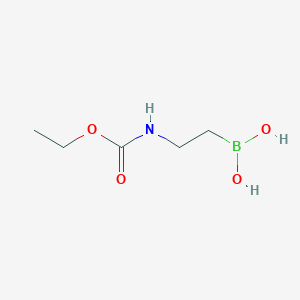
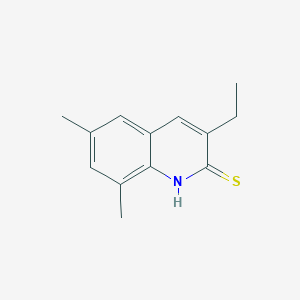

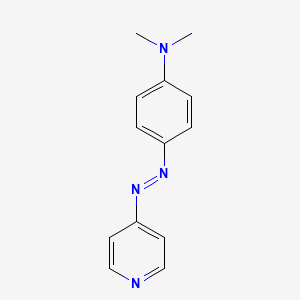
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
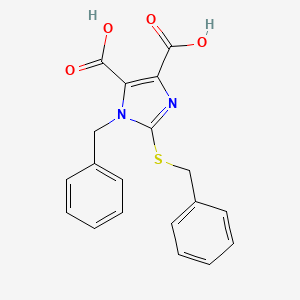
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
